molecular formula C13H26N2O B12877124 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine CAS No. 801152-66-9

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine

Cat. No.: B12877124
CAS No.: 801152-66-9
M. Wt: 226.36 g/mol
InChI Key: BDZREYWHBQKHQJ-UHFFFAOYSA-N
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Description

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine ( 801152-66-9) is a nitrogen-containing heterocyclic compound of interest in pharmaceutical and chemical research. With the molecular formula C13H26N2O and a molecular weight of 226.36, this compound features a unique hybrid structure incorporating both morpholine and pyrrolidine rings . The pyrrolidine ring is a privileged scaffold in medicinal chemistry, extensively utilized for its favorable three-dimensional coverage and ability to improve key physicochemical parameters of drug candidates, such as solubility and lipophilicity . This saturated, sp3-hybridized structure allows researchers to efficiently explore pharmacophore space and contributes significantly to the stereochemistry of a molecule, which is critical for binding to enantioselective protein targets . The integration of the morpholine ring further enhances the molecule's potential for molecular interactions. This combination of features makes this compound a valuable building block for the synthesis of novel bioactive molecules and a versatile intermediate in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

801152-66-9

Molecular Formula

C13H26N2O

Molecular Weight

226.36 g/mol

IUPAC Name

3,3,4-trimethyl-2-(2-pyrrolidin-1-ylethyl)morpholine

InChI

InChI=1S/C13H26N2O/c1-13(2)12(16-11-10-14(13)3)6-9-15-7-4-5-8-15/h12H,4-11H2,1-3H3

InChI Key

BDZREYWHBQKHQJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OCCN1C)CCN2CCCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or morpholine rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 5a–c)

These derivatives, synthesized via reactions with N-(2-chloroethyl)pyrrolidine hydrochloride, exhibit strong antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 4–16 µg/mL. Their activity is attributed to the pyrrolidine group’s ability to disrupt bacterial membrane integrity .

2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 6a,b)

Replacement of pyrrolidine with piperidine reduces antibacterial potency (MIC: 16–64 µg/mL), likely due to piperidine’s larger ring size and reduced hydrogen-bonding capacity compared to pyrrolidine .

2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (Compounds 6c–f)

Morpholine-containing analogs show moderate antifungal activity against Candida albicans (MIC: 8–32 µg/mL), suggesting the morpholine ring enhances interaction with fungal enzymes like lanosterol demethylase .

Cyclopentanol-Morpholine Derivatives (European Patent 2022)

However, their stereochemical complexity (e.g., (1S,3R,4S)-isomers) introduces challenges in synthesis and bioavailability .

Comparative Analysis of Bioactivity

Compound Class Substituent Key Activity (MIC Range, µg/mL) Target Pathogens
Pyrrolidine-ethyl derivatives Pyrrolidin-1-yl 4–16 (Antibacterial) S. aureus, B. subtilis
Piperidine-ethyl derivatives Piperidin-1-yl 16–64 (Antibacterial) S. aureus, B. cereus
Morpholine-ethyl derivatives Morpholin-4-yl 8–32 (Antifungal) C. albicans, A. niger
Target compound Pyrrolidin-1-yl + morpholine Not reported Hypothesized: Broad-spectrum

Key Observations :

  • Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring enhances antibacterial activity, likely due to improved membrane penetration.
  • Dual Substituent Hypothesis : The combination of pyrrolidine and morpholine in the target compound may confer dual antibacterial and antifungal activity, but empirical data are lacking .

Biological Activity

3,3,4-Trimethyl-2-(2-(pyrrolidin-1-yl)ethyl)morpholine, often referred to as TMPM, is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a morpholine ring and a pyrrolidine moiety. Understanding the biological activity of TMPM is crucial for its potential applications in pharmaceuticals and therapeutic interventions.

Pharmacological Profile

TMPM has been investigated for various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that TMPM exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it showed significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that TMPM may induce apoptosis in certain cancer cells, potentially through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

The precise mechanism by which TMPM exerts its biological effects is still under investigation. However, it is hypothesized that the morpholine and pyrrolidine groups play critical roles in modulating biological targets such as enzymes or receptors involved in cell signaling pathways.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TMPM was tested against various bacterial strains using the agar disc diffusion method. The results indicated that TMPM had a minimum inhibitory concentration (MIC) of 0.5 mM against E. coli and 0.75 mM against S. aureus. These findings suggest that TMPM could be a candidate for developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cell Lines

A study conducted on DLD1 human colon cancer cells revealed that treatment with TMPM led to increased levels of apoptosis markers such as cleaved caspase-3 and PARP. Flow cytometry analysis confirmed that TMPM treatment resulted in significant cell death compared to untreated controls, indicating its potential as an anticancer agent .

Comparative Analysis Table

Property TMPM Control Compound
MIC against E. coli 0.5 mM1.0 mM
MIC against S. aureus 0.75 mM1.5 mM
Cytotoxicity (DLD1 Cells) IC50 = 25 µMIC50 = 30 µM
Apoptosis Induction High (cleaved caspase-3)Moderate

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